ASR-490

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H41NO7 |

|---|---|

Molecular Weight |

575.7 g/mol |

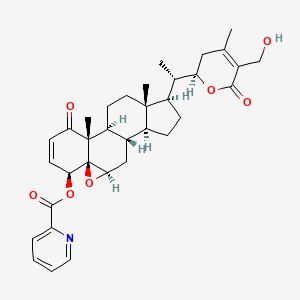

IUPAC Name |

[(1S,2R,6S,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate |

InChI |

InChI=1S/C34H41NO7/c1-18-15-26(40-30(38)21(18)17-36)19(2)22-8-9-23-20-16-29-34(42-29)28(41-31(39)25-7-5-6-14-35-25)11-10-27(37)33(34,4)24(20)12-13-32(22,23)3/h5-7,10-11,14,19-20,22-24,26,28-29,36H,8-9,12-13,15-17H2,1-4H3/t19-,20-,22+,23-,24-,26+,28-,29+,32+,33-,34+/m0/s1 |

InChI Key |

VLOZRPFAQLWDLI-RJMVMCCISA-N |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6OC(=O)C7=CC=CC=N7)C)O5)C)CO |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6OC(=O)C7=CC=CC=N7)C)O5)C)CO |

Origin of Product |

United States |

Foundational & Exploratory

ASR-490: A Technical Guide to its Mechanism of Action as a Novel Notch1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASR-490 is a novel small molecule inhibitor that demonstrates significant therapeutic potential by targeting the Notch1 signaling pathway, a critical regulator of cellular processes frequently dysregulated in cancer.[1][2][3][4] Developed as a structural modification of the naturally occurring compound Withaferin A, this compound exhibits potent anti-tumor activity in preclinical models of colorectal and breast cancer.[1][2][3][4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, effects on downstream signaling, and anti-proliferative and pro-apoptotic activities. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development.

Core Mechanism of Action: Inhibition of Notch1 Signaling

The primary mechanism of action of this compound is the specific inhibition of the Notch1 signaling pathway.[1][2][3][4] This is achieved through the direct binding of this compound to the Notch1 receptor, which leads to the downregulation of its active form, the Notch1 intracellular domain (NICD).[1][5][6] The reduction in NICD levels subsequently suppresses the expression of downstream target genes, including HES1 and Hey1, which are crucial for tumor cell proliferation, survival, and metastasis.[1][5][7]

Molecular Binding and Specificity

Docking studies and thermal shift assays have confirmed that this compound directly binds to the Notch1 receptor.[1][2][3][8] Notably, the inhibitory action of this compound is specific to Notch1, with no significant changes observed in the expression of Notch2 or Notch3.[1][2][3][8] This specificity is a key characteristic, potentially reducing off-target effects.

Downregulation of Notch1 Signaling Cascade

Upon binding, this compound leads to a significant downregulation in the expression of NICD.[1][5] This prevents the translocation of NICD to the nucleus, thereby inhibiting the transcription of downstream effector genes such as HES1.[1] This targeted disruption of the Notch1 signaling cascade is central to the anti-cancer effects of this compound.

Downstream Cellular Effects

The inhibition of Notch1 signaling by this compound triggers a cascade of downstream cellular events that collectively contribute to its anti-tumor activity.

Inhibition of Cell Proliferation and Viability

This compound has been shown to significantly reduce the viability of cancer cells in a dose- and time-dependent manner.[1][9] This anti-proliferative effect is a direct consequence of the downregulation of the pro-survival Notch1 pathway.

Induction of Apoptosis

Treatment with this compound induces apoptotic cell death in cancer cells.[9] This is evidenced by the upregulation of pro-apoptotic markers such as Bax and cleaved PARP.[9]

Reversal of Epithelial-to-Mesenchymal Transition (EMT)

The Notch1 pathway is a key regulator of EMT, a process critical for cancer metastasis.[1][2][3][8] this compound treatment has been shown to reverse EMT, characterized by the downregulation of mesenchymal markers like N-cadherin, Snail, and β-catenin, and the upregulation of the epithelial marker E-cadherin.[1][2][3][4][8]

Induction of Autophagy-Mediated Growth Inhibition

In the context of breast cancer stem cells, the inhibition of Notch1-NICD by this compound facilitates autophagy-mediated growth inhibition.[5][7] This is achieved by triggering the fusion of autophagosomes and autolysosomes.[5][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

| Cell Line | Treatment Duration | IC50 Value |

| HCT116 (Colorectal Cancer) | 24 hours | 750 nM[1][9] |

| HCT116 (Colorectal Cancer) | 48 hours | 600 nM[1][9] |

| SW620 (Colorectal Cancer) | 24 hours | 1.2 µM[1][9] |

| SW620 (Colorectal Cancer) | 48 hours | 850 nM[1][9] |

| Notch1/HCT116 (C4) | Not Specified | 800 nM[1][3] |

| Notch1/HCT116 (C5) | Not Specified | 1.1 µM[1][3] |

Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines

| Animal Model | Dosage and Administration | Outcome |

| BALB/c athymic nude mice with pCMV/HCT116 and Notch1/HCT116 xenografts | 5 mg/kg, intraperitoneal, thrice a week for 4 weeks | Significant inhibition of tumor growth[1][2][4][8][9][10] |

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines (e.g., HCT116, SW620) are seeded in 96-well plates.

-

Treatment: Cells are treated with varying concentrations of this compound or vehicle (DMSO) for specified durations (e.g., 24 and 48 hours).

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.

Immunoblot Analysis

-

Cell Lysis: Cells treated with this compound or vehicle are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., NICD, HES1, E-cadherin, N-cadherin).

-

Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Xenograft Studies

-

Cell Implantation: Human cancer cells (e.g., pCMV/HCT116 and Notch1/HCT116) are subcutaneously injected into immunodeficient mice (e.g., BALB/c athymic nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Mice are treated with this compound (e.g., 5 mg/kg, intraperitoneally) or vehicle control according to a specified schedule.

-

Tumor Measurement: Tumor volume is measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

Visualizations

Caption: this compound inhibits Notch1 signaling, leading to reduced cell proliferation and EMT, and induced apoptosis.

Caption: Workflow for assessing the in vivo efficacy of this compound in a xenograft mouse model.

References

- 1. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.psu.edu [pure.psu.edu]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

- 7. A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

ASR-490: A Novel Notch1 Inhibitor for Cancer Therapy

An In-depth Technical Guide on the Discovery, Mechanism, and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ASR-490, a promising small molecule inhibitor of the Notch1 signaling pathway. This compound has demonstrated significant preclinical activity in various cancer models, including colorectal and breast cancer, by selectively targeting aberrant Notch1 signaling. This document details the discovery of this compound, its mechanism of action, summarizes key preclinical data, and outlines the experimental methodologies used in its evaluation.

Introduction: The Rationale for Targeting Notch1

The Notch signaling pathway is a highly conserved cell-cell communication system crucial for normal development, tissue homeostasis, and cell fate determination. Aberrant activation of the Notch1 signaling cascade, however, is a significant driver of tumorigenesis and metastatic potential in a variety of cancers. This has made Notch1 an attractive therapeutic target. This compound was developed as a potent and specific small molecule inhibitor to override this aberrant Notch1 signaling.[1][2][3][4] It is a derivative of the naturally occurring compound Withaferin A, modified to enhance its therapeutic properties.[1][2]

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by directly binding to the Negative Regulatory Region (NRR) of the Notch1 receptor.[1][3][5] This binding is crucial as the NRR acts as a key activation switch for the receptor.[3][5][6] Molecular docking and thermal shift assays have confirmed this specific interaction, which leads to the downregulation of Notch1 expression.[1][2][7][8]

Upon binding, this compound prevents the proteolytic cleavage of Notch1, a critical step for its activation. This results in a significant reduction of the Notch1 Intracellular Domain (NICD), the active form of the receptor.[3][5][9] The decrease in NICD levels leads to the subsequent downregulation of its downstream target genes, including HES1 and Hey1.[3][5][9] This cascade of events ultimately inhibits pro-survival signaling and the epithelial-to-mesenchymal transition (EMT), a key process in metastasis.[1][2] Notably, this compound's inhibitory action is specific to Notch1, with no significant changes observed in the expression of Notch2 or Notch3.[1][2][7][8] In breast cancer stem cells, inhibition of Notch1 by this compound has also been shown to induce autophagy-mediated growth inhibition.[3][4][5][9]

References

- 1. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.psu.edu [pure.psu.edu]

- 3. A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

ASR-490: A Potent Inhibitor of Notch1 Signaling in Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ASR-490 is a novel small molecule inhibitor that demonstrates significant potential in cancer therapy through the targeted downregulation of Notch1 signaling.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It details key experimental findings, methodologies, and the underlying signaling pathways affected by this compound. All quantitative data is presented in structured tables for clarity, and complex biological processes are visualized using Graphviz diagrams.

Chemical Structure and Properties

This compound is a chemically modified derivative of the naturally occurring compound Withaferin A.[1][2][3] Its development was aimed at enhancing bioavailability and therapeutic efficacy while minimizing toxicity.[1][2]

| Property | Value | Source |

| Molecular Formula | C₃₄H₄₁NO₇ | [4] |

| Molecular Weight | 575.69 g/mol | [4] |

| CAS Number | 2690312-67-3 | [4][5] |

| Target | Notch1 | [4][6] |

| Pathway | Neuronal Signaling; Stem Cell/Wnt | [4] |

Solubility: this compound is soluble in various formulations for research purposes. For instance, a clear solution can be achieved at a concentration of ≥ 2.5 mg/mL (4.34 mM) in a mixture of 10% DMSO, 40% PEG300, 5% Tween80, and 45% Saline.[5] Another formulation yielding a clear solution at the same concentration involves 10% DMSO and 90% corn oil.[4]

Storage: For long-term storage, this compound powder should be kept at -20°C for up to 3 years or at 4°C for up to 2 years. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month to maintain stability.[7]

Biological Activity and Quantitative Data

This compound exhibits potent growth-inhibitory and pro-apoptotic effects in various cancer cell lines, primarily by targeting the Notch1 signaling pathway.[1][5][7]

In Vitro Efficacy

This compound has demonstrated significant anti-proliferative activity in colorectal and breast cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

| Cell Line | Time Point | IC₅₀ | Source |

| HCT116 (Colorectal) | 24 hours | 750 nM | [4][5][7] |

| HCT116 (Colorectal) | 48 hours | 600 nM | [4][5][7] |

| SW620 (Colorectal) | 24 hours | 1.2 µM | [4][5][7] |

| SW620 (Colorectal) | 48 hours | 850 nM | [4][5][7] |

| Notch1/HCT116 (C4) | 24 hours | 800 nM | [2] |

| Notch1/HCT116 (C5) | 24 hours | 1.1 µM | [2] |

In Vivo Efficacy

Preclinical studies in xenograft mouse models have confirmed the anti-tumor activity of this compound.

| Animal Model | Cancer Type | Dosing Regimen | Outcome | Source |

| BALB/c athymic nude mice (nu/nu) with pCMV/HCT116 and Notch1/HCT116 xenografts | Colorectal Cancer | 5 mg/kg; intraperitoneally; thrice a week for 4 weeks | Inhibited tumor growth | [5][7] |

| Xenograft models with ALDH⁻ and ALDH⁺ breast cancer cells | Breast Cancer | 25 mg/kg; oral administration | Significantly inhibited tumor growth | [8] |

Mechanism of Action: Notch1 Signaling Inhibition

This compound specifically binds to the negative regulatory region (NRR) of the Notch1 receptor.[2][9] This interaction prevents the proteolytic cleavages required for the activation of Notch1, thereby inhibiting its downstream signaling cascade.[2] This leads to the downregulation of mesenchymal markers like N-cadherin and β-catenin, and an increase in the epithelial marker E-cadherin, effectively reversing the epithelial-to-mesenchymal transition (EMT) governed by Notch1.[1][2]

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the activity of this compound.

Cell Viability Assay

-

Objective: To determine the cytotoxic effect of this compound on cancer cells.

-

Method: HCT116 and SW620 cells were treated with varying concentrations of this compound (0-1.6 µM) for 24 and 48 hours. Cell viability was assessed using the MTT assay.[4][10]

-

Data Analysis: The IC₅₀ values were calculated from the dose-response curves.

Apoptosis Analysis

-

Objective: To determine if this compound induces apoptotic cell death.

-

Method: HCT116 and SW620 cells were treated with the IC₅₀ concentration of this compound for 24 hours. Cell lysates were then analyzed by Western blotting for the expression of pro-apoptotic markers such as Bax and cleaved PARP.[4][5][7]

-

Data Analysis: Increased levels of Bax and cleaved PARP indicate the induction of apoptosis.

Western Blot Analysis

-

Objective: To analyze the expression of specific proteins involved in the Notch1 signaling pathway.

-

Method: Total RNA was isolated from vehicle- or ASR490-treated cells using TRIzol.[8] Protein lysates were prepared, separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest (e.g., Notch1-NICD, HES1).[8]

-

Data Analysis: The intensity of the protein bands was quantified to determine changes in protein expression levels.

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Method: Six- to eight-week-old BALB/c athymic nude mice were subcutaneously injected with HCT116 cells (pCMV/HCT116 or Notch1/HCT116).[7] Once tumors were established, mice were treated with this compound (5 mg/kg, i.p., thrice weekly for 4 weeks) or a vehicle control.[5][7] Tumor volume and weight were monitored throughout the study.

-

Data Analysis: Tumor growth curves and final tumor weights were compared between the treated and control groups to assess efficacy.

Therapeutic Potential and Future Directions

This compound has emerged as a promising therapeutic agent for cancers driven by aberrant Notch1 signaling, such as colorectal and breast cancer.[1][2][8] Its ability to overcome Notch1 overexpression and inhibit tumor growth in preclinical models highlights its potential for clinical development.[1][7] Furthermore, studies have shown that this compound can restore chemosensitivity in triple-negative breast cancer, suggesting its potential use in combination therapies.[11] Future research will likely focus on detailed pharmacokinetic and pharmacodynamic studies, as well as toxicology assessments, to pave the way for clinical trials. The specificity of this compound for Notch1 over other Notch isoforms is a key advantage that may translate to a favorable safety profile.[1][2][3]

References

- 1. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.psu.edu [pure.psu.edu]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound I CAS#: 2690312-67-3 I bioactive compound I InvivoChem [invivochem.com]

- 6. ASR490|CAS |DC Chemicals [dcchemicals.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Frontiers | A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

ASR-490 synthesis and purification methods

An In-depth Technical Guide to the Synthesis, Purification, and Mechanism of ASR-490, a Novel Notch1 Inhibitor

Introduction

This compound is a semi-synthetic small molecule derived from Withaferin A, a naturally occurring withanolide.[1][2][3][4] Identified as a potent and specific inhibitor of the Notch1 signaling pathway, this compound has demonstrated significant anti-cancer activity in preclinical models of colorectal and breast cancer.[1][3][4][5] It acts by binding to the Negative Regulatory Region (NRR) of the Notch1 receptor, preventing its activation and downstream signaling.[5][6] This guide provides a comprehensive overview of the synthesis and purification methods for this compound, along with its mechanism of action, for researchers and drug development professionals.

Synthesis of this compound

This compound is synthesized via a one-step esterification of the C4 hydroxyl group of Withaferin A with pyridine-2-carbonyl chloride.[1][2] The reaction is carried out under anhydrous conditions to yield the 2-pyridyl ester-linked analog.[1]

Experimental Protocol

The following protocol is based on the methodology reported by Tyagi et al. (2020).[2]

-

Reaction Setup: To a stirred solution of Withaferin A (1.0 mmol, 0.470 g) in anhydrous dichloromethane (CH₂Cl₂) (10.0 mL), add triethylamine (2.0 mmol, 0.278 mL). Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.

-

Addition of Acylating Agent: Add pyridine-2-carbonyl chloride hydrochloride (1.10 mmol, 0.195 g) to the cooled reaction mixture.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Upon completion, quench the reaction and perform a standard aqueous work-up followed by extraction with an organic solvent.

-

Purification: The crude product is then purified using chromatographic techniques to yield pure this compound.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Purification of this compound

The purification of this compound from the crude reaction mixture is critical to remove unreacted starting materials, reagents, and byproducts. Methods analogous to those used for other withanolides, such as column chromatography and recrystallization, are effective.[7]

Experimental Protocols

1. Silica Gel Column Chromatography:

This is the primary method for purifying withanolide analogs.[8][9]

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of chloroform (CHCl₃) and methanol (MeOH) is commonly used.[8][9][10] A typical starting solvent system would be 99:1 CHCl₃:MeOH, gradually increasing the polarity by increasing the percentage of methanol.

-

Procedure:

-

Prepare a slurry of silica gel in the initial, non-polar mobile phase and pack the column.

-

Adsorb the crude this compound product onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the packed column.

-

Elute the column with the mobile phase gradient.

-

Collect fractions and monitor by Thin-Layer Chromatography (TLC) using a mobile phase such as 9:1 CHCl₃:MeOH.[10]

-

Combine fractions containing the pure product (identified by a single spot on TLC) and evaporate the solvent under reduced pressure.

-

2. High-Performance Liquid Chromatography (HPLC):

For achieving high purity (>95%), Reverse-Phase HPLC (RP-HPLC) can be employed as a final polishing step.[10][11][12][13]

-

Column: C18 column (e.g., Nova-Pak C18, 150x3.9 mm, 4 µm).[11]

-

Mobile Phase: A binary gradient system of water (Solvent A) and methanol (Solvent B), often with 0.1% acetic acid added to both.[11]

-

Gradient: An example gradient could be: Start with 35% B, ramp to 70% B over 45 minutes, then ramp to 95% B over 5 minutes.[11]

-

Detection: UV detection at 227 nm.[11]

-

Procedure: Dissolve the semi-purified this compound in methanol, inject onto the HPLC system, and collect the peak corresponding to the product.

3. Recrystallization:

To obtain this compound in a crystalline form, recrystallization can be performed.

-

Solvent System: A suitable solvent system might include methanol or a mixture of chloroform and acetone.[7]

-

Procedure: Dissolve the purified this compound in a minimum amount of the hot solvent. Allow the solution to cool slowly to room temperature, then potentially cool further at 4 °C to induce crystallization. Collect the crystals by filtration.

Physicochemical and Biological Data

Compound Properties

| Property | Value | Reference |

| Molecular Formula | C₃₄H₄₁NO₇ | [9] |

| Molecular Weight | 575.69 g/mol | [9][12] |

| CAS Number | 2690312-67-3 | [9][12] |

| Appearance | Solid | [12] |

| Solubility (DMSO) | ≥ 20 mg/mL | [9][12] |

In Vitro Efficacy (IC₅₀ Values)

| Cell Line | Cancer Type | 24h IC₅₀ | 48h IC₅₀ | Reference |

| HCT116 | Colorectal Cancer | 750 nM | 600 nM | [1][3][7] |

| SW620 | Colorectal Cancer | 1.2 µM | 850 nM | [1][3][7] |

| ALDH⁻ | Breast Cancer | 1.6 µM | 836 nM | [5] |

| ALDH⁺ | Breast Cancer Stem Cell | 770 nM | 443 nM | [5] |

| CD44⁺/CD24⁻ | Breast Cancer Stem Cell | 800 nM | 541 nM | [5] |

In Vivo Efficacy

| Cancer Model | Dosage & Administration | Outcome | Reference |

| Colorectal Xenograft | 5 mg/kg, Intraperitoneal, 3x/week | Suppressed tumor growth | [1][2][3][11] |

| Breast Xenograft | 25 mg/kg, Oral | Abrogated tumor growth | [5] |

Mechanism of Action: Notch1 Signaling Inhibition

This compound specifically targets the Notch1 signaling pathway, which is aberrantly activated in many cancers and plays a crucial role in tumorigenesis, metastasis, and cancer stem cell survival.[1][14]

The canonical Notch signaling cascade begins with ligand binding, leading to two successive proteolytic cleavages of the Notch receptor. The second cleavage, mediated by γ-secretase, releases the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and co-activator MAML, driving the expression of target genes like HES1 and HEY1. These genes regulate cell proliferation, differentiation, and apoptosis.

This compound directly binds to the Negative Regulatory Region (NRR) of Notch1, an activation switch for the receptor.[5][6] This interaction prevents the conformational changes required for cleavage, thereby inhibiting the release of NICD. The resulting downregulation of NICD and its downstream targets HES1 and HEY1 leads to cell growth inhibition, induction of apoptosis, and suppression of the Epithelial-to-Mesenchymal Transition (EMT).[1][4][5] In some contexts, this inhibition also facilitates autophagy-mediated cell death.[4][5][6][8]

Caption: this compound inhibits the Notch1 signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.psu.edu [pure.psu.edu]

- 4. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth [frontiersin.org]

- 6. Enhancing Withanolide Production in the Withania Species: Advances in In Vitro Culture and Synthetic Biology Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chlorinated Withanolides from Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Extraction and Isolation of Withaferin a ( Steroidal Lactone) from Withania Somnifera Leafs and it’s TLC and HPLC Analysis. – Oriental Journal of Chemistry [orientjchem.org]

- 10. jddtonline.info [jddtonline.info]

- 11. US20050226950A1 - Process for isolation of withaferin-A from plant materials and products therefrom - Google Patents [patents.google.com]

- 12. Quantitative HPLC analysis of withanolides in Withania somnifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Subcritical water extraction of withanosides and withanolides from ashwagandha (Withania somnifera L) and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Withaferin A: A Dietary Supplement with Promising Potential as an Anti-Tumor Therapeutic for Cancer Treatment - Pharmacology and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

ASR-490: A Withaferin A-Derived Small Molecule Inhibitor Targeting Notch1 Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

ASR-490 is a novel, potent small molecule inhibitor of the Notch1 signaling pathway, a critical regulator of cell proliferation, differentiation, and survival that is frequently dysregulated in various cancers.[1][2] This technical guide provides a comprehensive overview of this compound, with a focus on its origin, mechanism of action, and preclinical efficacy. This compound is a synthetic derivative of Withaferin A, a naturally occurring steroidal lactone found in the plant Withania somnifera.[1][2] By modifying the structure of Withaferin A, researchers have developed this compound as a more potent and specific inhibitor of Notch1 signaling.[1] This document details the quantitative data from preclinical studies, outlines key experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Derivation and Synthesis

This compound is a semi-synthetic compound derived from the natural product Withaferin A (WA).[1][2] WA belongs to a class of compounds known as withanolides, which are primarily isolated from plants of the Solanaceae family.[1] The development of this compound was based on structure-activity relationship (SAR) studies aimed at enhancing the therapeutic properties of Withaferin A, specifically its ability to inhibit Notch1 signaling.[3][4] this compound is described as a C4-acetylated analog and a 2-pyridyl ester-linked derivative of Withaferin A.[1] The synthesis of this compound has been previously reported by Tyagi et al. (2020).[3]

Mechanism of Action

This compound exerts its biological effects by directly targeting and inhibiting the Notch1 signaling pathway.[1][2] Molecular docking studies and cellular thermal shift assays have confirmed that this compound binds to the Negative Regulatory Region (NRR) of the Notch1 receptor.[4][5] The NRR acts as an activation switch for the receptor.[4][5] By binding to this region, this compound prevents the proteolytic cleavages required for the release of the Notch1 intracellular domain (NICD), the active form of the receptor.[5][6] This inhibition is specific to Notch1, with no significant changes observed in the expression of Notch2 and Notch3.[4][7] The downstream consequences of this inhibition include the downregulation of Notch1 target genes such as HES1 and Hey1, which are critical for cell survival and proliferation.[5][6]

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated in various cancer cell lines and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (24h) | IC50 (48h) | Citation |

| HCT116 | Colorectal Cancer | MTT | 750 nM | 600 nM | [4][8] |

| SW620 | Colorectal Cancer | MTT | 1.2 µM | 850 nM | [4][8] |

| ALDH+ (BCSCs) | Breast Cancer | Cell Viability | 770 nM | 443 nM | [3] |

| CD44+/CD24- (BCSCs) | Breast Cancer | Cell Viability | 800 nM | 541 nM | [3] |

| ALDH- (BC cells) | Breast Cancer | Cell Viability | 1.6 µM | 836 nM | [3] |

| Notch1/HCT116 (C4) | Colorectal Cancer | Cell Viability | 800 nM | - | [4] |

| Notch1/HCT116 (C5) | Colorectal Cancer | Cell Viability | 1.1 µM | - | [4] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Animal Model | Cancer Type | Dosage and Administration | Outcome | Citation |

| BALB/c athymic nude mice (pCMV/HCT116 and Notch1/HCT116 xenografts) | Colorectal Cancer | 5 mg/kg; i.p.; thrice a week for 4 weeks | Inhibited tumor growth | [1][9] |

| Xenograft models (ALDH− and ALDH+ tumors) | Breast Cancer | 25 mg/kg; oral administration | Significantly inhibited tumor growth | [3] |

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

The anti-proliferative effect of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cell lines (e.g., HCT116, SW620) were seeded in 96-well plates at a specified density.

-

Treatment: After allowing the cells to adhere overnight, they were treated with various concentrations of this compound or vehicle (DMSO) for 24 and 48 hours.

-

MTT Addition: Following the incubation period, MTT solution was added to each well and incubated to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of cell viability against the log concentration of this compound.[4]

Immunoblot Analysis

The effect of this compound on protein expression levels was assessed by immunoblotting.

-

Cell Lysis: Cells treated with this compound or vehicle were lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates was determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane was incubated with primary antibodies specific for the proteins of interest (e.g., Notch1-NICD, HES1, β-actin).

-

Secondary Antibody Incubation: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[4]

In Vivo Xenograft Studies

The anti-tumor efficacy of this compound in vivo was evaluated using xenograft mouse models.

-

Cell Implantation: Human cancer cells (e.g., HCT116) were subcutaneously injected into the flanks of immunocompromised mice (e.g., BALB/c athymic nude mice).

-

Tumor Growth Monitoring: Tumors were allowed to grow to a palpable size, and tumor volume was monitored regularly.

-

Treatment Administration: Once the tumors reached a certain volume, the mice were randomized into treatment and control groups. This compound was administered via intraperitoneal (i.p.) injection or oral gavage at a specified dose and schedule.

-

Tumor Measurement: Tumor dimensions were measured periodically with calipers, and tumor volume was calculated.

-

Endpoint Analysis: At the end of the study, the mice were euthanized, and the tumors were excised, weighed, and processed for further analysis (e.g., immunoblotting, immunohistochemistry).[1][9]

Signaling Pathways and Experimental Workflows

Caption: this compound inhibits Notch1 signaling by binding to the NRR domain.

Caption: Workflow for in vivo xenograft studies of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. pure.psu.edu [pure.psu.edu]

- 3. Frontiers | A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth [frontiersin.org]

- 4. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 7. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

ASR-490: A Novel Notch1 Inhibitor for Colorectal Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of ASR-490, a novel small molecule inhibitor of the Notch1 signaling pathway, and its emerging role in colorectal cancer (CRC) research. This compound, a derivative of the naturally occurring compound Withaferin A, has demonstrated significant potential in preclinical studies by selectively targeting and downregulating Notch1, a key oncogenic driver in CRC.[1][2][3] This document details the mechanism of action of this compound, its effects on CRC cells, and relevant experimental data and protocols to facilitate further research and development.

Core Mechanism of Action

This compound functions as a direct inhibitor of the Notch1 signaling pathway.[1][2][3] Docking studies and cellular thermal shift assays have confirmed that this compound physically binds to the Notch1 receptor.[1][2][3] This interaction prevents the proper activation of Notch1, leading to a significant downregulation of its downstream signaling cascade. Specifically, this compound treatment results in reduced expression of the Notch1 intracellular domain (NICD), the active form of the receptor, and its downstream transcriptional target, HES1.[1][4] Notably, the inhibitory effect of this compound is specific to Notch1, with no significant changes observed in the expression of Notch2 or Notch3.[1][2][3]

The inhibition of Notch1 signaling by this compound has profound effects on colorectal cancer cells, including the induction of apoptosis and the reversal of the epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis.[1][2][3] this compound treatment leads to the upregulation of pro-apoptotic markers such as Bax and cleaved PARP, alongside a decrease in mesenchymal markers like N-cadherin, Snail, and β-catenin, and an increase in the epithelial marker E-cadherin.[1][2][3][5]

Signaling Pathway Diagram

Caption: this compound inhibits the Notch1 signaling pathway in colorectal cancer.

Quantitative Data on this compound Efficacy

In Vitro Efficacy: Cell Viability

This compound has demonstrated potent growth-inhibitory effects on human colorectal cancer cell lines. The half-maximal inhibitory concentrations (IC50) for two commonly used cell lines, HCT116 and SW620, are summarized below.

| Cell Line | Treatment Duration | IC50 Value | Reference |

| HCT116 | 24 hours | 750 nM | [1][5] |

| HCT116 | 48 hours | 600 nM | [1][5] |

| SW620 | 24 hours | 1.2 µM | [1][5] |

| SW620 | 48 hours | 850 nM | [1][5] |

In Vivo Efficacy: Xenograft Tumor Growth

The anti-tumor activity of this compound has been confirmed in a murine xenograft model using HCT116 cells.

| Animal Model | Cell Line | Treatment | Dosage | Dosing Schedule | Outcome | Reference |

| BALB/c athymic nude mice | HCT116 (pCMV and Notch1-overexpressing) | Intraperitoneal (i.p.) injection | 5 mg/kg | Thrice a week for 4 weeks | Significant suppression of tumor growth | [1][2][3][5] |

Experimental Protocols

The following sections outline the methodologies for key experiments cited in the research on this compound.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on the viability of colorectal cancer cells.

Methodology:

-

Cell Seeding: Plate HCT116 and SW620 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-1.6 µM) or vehicle control (DMSO) for 24 and 48 hours.

-

MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

Experimental Workflow: Cell Viability Assay

Caption: Workflow for determining cell viability using the MTT assay.

Western Blot Analysis

This protocol is used to determine the effect of this compound on the expression of proteins in the Notch1 signaling pathway.

Methodology:

-

Cell Lysis: Treat HCT116 and SW620 cells with this compound at the determined IC50 concentrations for 24 or 48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Notch1, NICD, HES1, Bax, cleaved PARP, N-cadherin, E-cadherin, β-catenin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

This protocol is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Animal Model: Utilize 6- to 8-week-old male BALB/c athymic nude mice.

-

Cell Implantation: Subcutaneously inject 2 x 10^6 HCT116 cells (either control or Notch1-overexpressing) in a mixture of media and Matrigel into the flank of each mouse.

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100 mm³). Randomize the mice into treatment and control groups.

-

This compound Administration: Administer this compound (5 mg/kg) or vehicle control via intraperitoneal injection thrice a week for four weeks.

-

Tumor Measurement: Measure tumor volume every 3-4 days using calipers (Volume = 0.5 x length x width²).

-

Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Perform immunohistochemical or western blot analysis on tumor tissues to assess the expression of Notch1 and other relevant markers.

Logical Relationship: In Vitro to In Vivo Translation

Caption: In vitro findings on this compound translate to in vivo efficacy.

Conclusion and Future Directions

This compound has emerged as a promising preclinical candidate for the treatment of colorectal cancer. Its specific and potent inhibition of the Notch1 signaling pathway provides a clear mechanism of action, which has been validated through both in vitro and in vivo studies. The data presented in this guide underscore the therapeutic potential of this compound and provide a foundation for further investigation. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, assessment of this compound in combination with standard-of-care chemotherapies, and evaluation in patient-derived xenograft models to better predict clinical efficacy. The development of this compound could offer a novel targeted therapy for colorectal cancer patients with tumors exhibiting aberrant Notch1 activation.

References

- 1. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.psu.edu [pure.psu.edu]

- 3. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. medchemexpress.com [medchemexpress.com]

ASR-490: A Novel Notch1 Inhibitor Demonstrating Potent Anti-Cancer Activity in Breast Cancer Cell Lines

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

ASR-490, a novel small molecule inhibitor, has emerged as a promising therapeutic agent targeting the Notch1 signaling pathway, a critical mediator of breast cancer pathogenesis and chemoresistance. This document provides an in-depth technical overview of the impact of this compound on breast cancer cell lines, with a particular focus on its effects on breast cancer stem cells (BCSCs). Extensive preclinical data reveal that this compound effectively inhibits cancer cell growth, modulates stemness, and induces autophagy-mediated cell death. This whitepaper consolidates the current understanding of this compound's mechanism of action, presents key quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction

The Notch signaling pathway is a highly conserved cell-to-cell communication system crucial for normal development and tissue homeostasis.[1] Its aberrant activation, particularly of the Notch1 receptor, is strongly implicated in the progression of various malignancies, including breast cancer.[2][3] Overexpression of Notch1 is correlated with poor prognosis and reduced recurrence-free survival in breast cancer patients.[2][4] A subpopulation of cancer cells, known as breast cancer stem cells (BCSCs), is characterized by self-renewal capabilities and resistance to conventional therapies, contributing significantly to tumor recurrence.[4] Notch1 signaling plays a pivotal role in the maintenance and proliferation of these BCSCs.[4][5]

This compound is a pyridine-2-carboxylic acid prodrug analog of Withaferin-A, developed to selectively inhibit Notch1 signaling.[2][4] It distinguishes itself from other Notch1 inhibitors through its high specificity, oral bioavailability, and favorable toxicity profile.[2][4] This document synthesizes the findings from preclinical studies to provide a comprehensive technical guide on the effects of this compound on breast cancer cell lines.

Mechanism of Action

This compound exerts its anti-cancer effects by directly targeting the Notch1 receptor. Specifically, it binds to the negative regulatory region (NRR) of Notch1, which acts as an activation switch.[4][5][6] This interaction prevents the proteolytic cleavage of Notch1, which is necessary for the release of the Notch1 intracellular domain (NICD).[4][6] The NICD is the active form of Notch1 that translocates to the nucleus and activates the transcription of downstream target genes.

By inhibiting NICD formation, this compound effectively downregulates the expression of key Notch1 downstream effectors, including Hey1 and HES1.[4][6][7] This disruption of the Notch1 signaling cascade leads to the inhibition of cancer cell proliferation, survival, and differentiation.[4][5]

Furthermore, the inhibition of Notch1-NICD by this compound has been shown to induce autophagy-mediated growth inhibition.[4][6] This process involves the fusion of autophagosomes and autolysosomes, leading to the degradation of cellular components and ultimately, cell death.[4][6]

Quantitative Data Summary

The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound on Breast Cancer Cell Lines

| Cell Line/Population | Assay | Treatment Duration | IC50 / Effect | Reference |

| ALDH⁻ cells | MTT Cell Viability | 24h & 48h | Significant inhibition at nM concentrations | [8] |

| ALDH⁺ (BCSCs) | MTT Cell Viability | 24h & 48h | Significant inhibition at nM concentrations | [8] |

| CD44⁺/CD24⁻ (BCSCs) | MTT Cell Viability | 24h & 48h | Significant inhibition at nM concentrations | [8] |

| MDA-MB-231 (TNBC) | MTT Cell Viability | 24h | IC50 of 760 nM | [3] |

| ALDH⁻, ALDH⁺, CD44⁺/CD24⁻ | Colony Formation | - | Inhibition of colony-forming ability | [4][6] |

| ALDH⁺, CD44⁺/CD24⁻ | Mammosphere Formation | - | Inhibition of mammosphere-forming ability | [4][6] |

| MDA-MB-231, BT549 | Cell Viability (Combination) | - | Significant growth inhibition with 1/10th IC50 of this compound + 1/10th or 1/20th Doxorubicin | [9] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Treatment | Dosage | Outcome | Reference |

| ALDH⁻ tumors | Oral administration | 25 mg/kg | Significant inhibition of tumor growth | [4][10] |

| ALDH⁺ tumors | Oral administration | 25 mg/kg | Significant inhibition of tumor growth | [4][10] |

| TNBC tumors | - | Max tolerated dose > 100 mg/kg | Abrogation of tumor growth | [3] |

| TNBC tumors (Combination) | This compound (1/10th) + DXR (1/20th) | - | Significant eradication of xenotransplanted tumors | [9] |

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

References

- 1. researchgate.net [researchgate.net]

- 2. A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Frontiers | A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth [frontiersin.org]

- 5. Item - Image4_A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth.TIF - figshare - Figshare [figshare.com]

- 6. A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

Preliminary In Vitro Profile of ASR-490: A Novel Notch1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of ASR-490, a novel small molecule inhibitor of the Notch1 signaling pathway. This compound, a derivative of the natural compound Withaferin A, has demonstrated significant anti-cancer properties in preclinical models of colorectal and breast cancer.[1][2][3][4][5] This document summarizes key quantitative data, details the experimental protocols employed in these foundational studies, and visualizes the compound's mechanism of action and experimental workflows.

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values and other key quantitative findings from in vitro assays.

Table 1: IC50 Values of this compound in Colorectal Cancer Cell Lines

| Cell Line | 24-hour IC50 | 48-hour IC50 | Reference |

| HCT116 | 750 nM | 600 nM | [2][6][7] |

| SW620 | 1.2 µM | 850 nM | [2][6][7] |

Table 2: IC50 Values of this compound in Breast Cancer Stem Cells (BCSCs) and Breast Cancer (BC) Cells

| Cell Line/Population | 24-hour IC50 | 48-hour IC50 | Reference |

| ALDH+ (BCSC) | 770 nM | 443 nM | [5] |

| CD44+/CD24- (BCSC) | 800 nM | 541 nM | [5] |

| ALDH- (BC) | 1.6 µM | 836 nM | [5] |

Table 3: Effects of this compound on Apoptosis and Cell Proliferation

| Cell Line | Concentration | Time Point | Effect | Reference |

| HCT116 | 750 nM | 24 h | Induces apoptosis; Upregulates Bax and cleaved PARP | [6][7] |

| SW620 | 1.2 µM | 24 h | Induces apoptosis; Upregulates Bax and cleaved PARP | [6][7] |

| HCT116 (Notch1-transfected) | 750 nM / 600 nM | 24 h / 48 h | Inhibits growth of Notch1-overexpressing cells | [6][7] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary in vitro studies of this compound.

Cell Viability Assay (MTT Assay)

This assay was utilized to determine the cytotoxic effects of this compound on cancer cell lines.

Protocol:

-

Cell Seeding: HCT116 and SW620 cells were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Treatment: Cells were treated with various concentrations of this compound (e.g., 0-1.6 µM) or vehicle (DMSO) for 24 or 48 hours.[6]

-

MTT Incubation: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for a specified period to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals were solubilized by adding a solubilization solution, such as DMSO.

-

Absorbance Reading: The absorbance of each well was measured at a specific wavelength using a microplate reader.

-

Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control, and IC50 values were determined by plotting cell viability against the log of the drug concentration.

Caption: Workflow for determining cell viability using the MTT assay.

Western Blot Analysis

Western blotting was employed to investigate the effect of this compound on the expression of key proteins in the Notch1 signaling pathway.

Protocol:

-

Cell Lysis: HCT116 and SW620 cells were treated with IC50 concentrations of this compound or vehicle for specified time points (e.g., 12 and 24 hours).[1] Total protein was then extracted using a suitable lysis buffer (e.g., Mammalian Protein Extraction Reagent).[2]

-

Protein Quantification: The protein concentration of the lysates was determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane was incubated with primary antibodies specific for the target proteins (e.g., Notch1, NICD, HES1, Bax, cleaved PARP, N-cadherin, β-catenin, E-cadherin) overnight at 4°C.[1][2]

-

Secondary Antibody Incubation: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Densitometry analysis was performed to quantify the relative protein expression levels, often normalized to a loading control like β-actin.

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects primarily through the inhibition of the Notch1 signaling pathway.[1][2][3] Docking studies and thermal shift assays have confirmed that this compound directly binds to the Notch1 receptor.[1][2][3] This interaction prevents the cleavage of Notch1 into its active form, the Notch1 intracellular domain (NICD).

The downregulation of NICD leads to a subsequent decrease in the expression of its downstream target genes, including HES1.[2][8] The Notch1/HES1 axis is a critical regulator of cell proliferation, survival, and differentiation.

Furthermore, this compound has been shown to reverse the epithelial-to-mesenchymal transition (EMT), a process crucial for cancer metastasis.[1][3] Treatment with this compound leads to the downregulation of mesenchymal markers such as N-cadherin and β-catenin, and the upregulation of the epithelial marker E-cadherin.[1][3][4]

Caption: this compound inhibits Notch1 signaling, leading to reduced cell proliferation and reversal of EMT.

Logical Relationship of this compound's Effects

The observed in vitro effects of this compound follow a clear logical progression, starting from its direct molecular target to the ultimate cellular outcomes.

Caption: Logical progression from target engagement to cellular effects of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.psu.edu [pure.psu.edu]

- 4. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. researchgate.net [researchgate.net]

Early In Vivo Evidence for ASR-490 Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early in vivo evidence supporting the efficacy of ASR-490, a novel small molecule inhibitor. This compound has demonstrated significant potential in preclinical cancer models by targeting the Notch1 signaling pathway. This document synthesizes available data on its in vivo efficacy, details the experimental protocols used in these studies, and visualizes the core signaling pathways and experimental workflows.

Quantitative Efficacy Data

The in vivo efficacy of this compound has been evaluated in xenograft models of colorectal and breast cancer. The data consistently demonstrates the compound's ability to inhibit tumor growth and modulate key biomarkers.

Table 1: In Vivo Efficacy of this compound in Colorectal Cancer Xenograft Models

| Animal Model | Cell Line | Treatment | Key Findings | Reference |

| Athymic nude mice (nu/nu) | pCMV/HCT116 and Notch1/HCT116 | This compound (5 mg/kg, i.p., thrice a week for 4 weeks) | Effectively suppressed tumor growth in both control and Notch1-overexpressing xenografts.[1][2][3] | [1][2][3] |

| Athymic nude mice (nu/nu) | pCMV/HCT116 and Notch1/HCT116 | This compound (5 mg/kg, i.p.) | Significant reduction in the expression of Ki67 (proliferation marker), pAKT (ser473), and p65 in tumors.[4] | [4] |

| Athymic nude mice (nu/nu) | Not specified | This compound | Found to be safe up to a dose of 500 mg/kg, indicating a high therapeutic index.[4] | [4] |

Table 2: In Vivo Efficacy of this compound in Breast Cancer Xenograft Models

| Animal Model | Cell Type | Treatment | Key Findings | Reference |

| Female athymic mice | ALDH+ and ALDH- breast cancer stem cells | This compound (25 mg/kg, oral administration for 7 days over 4 weeks) | Significantly reduced tumor burden in both ALDH+ and ALDH- xenografts, with a more profound effect in the ALDH+ group.[5][6] | [5][6] |

| Female athymic mice | ALDH+ and ALDH- breast cancer stem cells | This compound (25 mg/kg, p.o.) | Decreased Notch1-NICD and HES1 protein expression in tumor tissues.[5][6] | [5][6] |

| Xenotransplanted TNBC | MDA-MB-231 and BT-549 | Combination of this compound (1/10th inhibitory concentration) and Doxorubicin (1/20th inhibitory concentration) | Significantly eradicated xenotransplanted TNBC tumors compared to either agent alone.[7] | [7] |

Experimental Protocols

The following sections detail the methodologies employed in the key in vivo studies of this compound.

Colorectal Cancer Xenograft Studies

Objective: To evaluate the anti-tumor potential of this compound in colorectal cancer models.

Animal Model: Six- to eight-week-old male BALB/c athymic nude mice (nu/nu) were used.[1]

Cell Lines and Injection:

-

HCT116 (pCMV-transfected control) and HCT116 cells stably overexpressing Notch1 (Notch1/HCT116) were used.[4][8]

-

Cells were subcutaneously injected into the flanks of the mice.[4]

Treatment Protocol:

-

Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups.

-

This compound was administered intraperitoneally (i.p.) at a dose of 5 mg/kg.[2][3]

-

The treatment was given three times a week for four weeks.[1]

Efficacy Evaluation:

-

Tumor growth was monitored regularly.

-

At the end of the study, tumors were excised, and protein expression of key biomarkers such as Notch1, HES1, Ki67, pAKT, and p65 was analyzed by Western blot and immunohistochemistry (IHC).[4]

Toxicity Assessment:

-

The maximum tolerated dose (MTD) was determined, with this compound found to be safe up to 500 mg/kg.[4]

Breast Cancer Xenograft Studies

Objective: To assess the efficacy of this compound in abrogating breast cancer and breast cancer stem cell (BCSC) tumorigenesis.

Animal Model: Female athymic mice were used.[5][6]

Cell Lines and Injection:

-

Aldehyde dehydrogenase positive (ALDH+) and negative (ALDH-) breast cancer cells were used to represent BCSCs and non-stem cancer cells, respectively.[5][6]

-

ALDH+ (0.5 x 10^6 cells) and ALDH- (0.8 x 10^6 cells) were subcutaneously injected into the mice.[5][6]

Treatment Protocol:

-

When tumors reached approximately 50 mm³, mice were randomized into vehicle and treatment groups (n=6 per group).[5][6]

-

This compound was dissolved in DMSO and diluted in PBS to create a 0.1% solution.[5][6]

-

This compound was administered orally at a dose of 25 mg/kg for 7 days over a period of 4 weeks.[5][6]

Efficacy Evaluation:

-

Tumor tissue lysates were analyzed for the expression of Notch1-NICD and HES1 by Western blot.[5][6]

-

IHC was performed on tumor tissues to evaluate the expression of Notch1-NICD, HES1, and Ki67.[5]

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow of the in vivo studies.

Caption: this compound binds to the NRR of Notch1, inhibiting its activation and downstream signaling.

Caption: Workflow for in vivo xenograft studies to evaluate the efficacy of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth [frontiersin.org]

- 6. A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. pure.psu.edu [pure.psu.edu]

Methodological & Application

Application Notes: ASR-490 Treatment of Triple-Negative Breast Cancer Cells MDA-MB-231 and BT-549

Introduction

ASR-490 is a novel small-molecule inhibitor that selectively targets the Notch1 signaling pathway, a critical regulator of cell proliferation, survival, and differentiation.[1][2][3] Developed as a pyridine-2-carboxylic acid prodrug analog of Withaferin-A, this compound binds to the negative regulatory region (NRR) of the Notch1 receptor, preventing its activation.[1][2][4] In triple-negative breast cancer (TNBC) cell lines, including MDA-MB-231 and BT-549, aberrant Notch1 signaling is associated with aggressive tumor growth, metastasis, and chemoresistance.[5][6] this compound demonstrates significant potential by inhibiting cancer cell growth at nanomolar concentrations, downregulating key downstream effectors of the Notch1 pathway, and inducing autophagy-mediated cell death.[1][2][3] Furthermore, studies indicate that this compound can restore chemosensitivity to standard agents like Doxorubicin (DXR), suggesting a promising therapeutic strategy for aggressive TNBC.[5][6]

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism. Primarily, it inhibits the cleavage and activation of Notch1, leading to a dose- and time-dependent decrease in the Notch1 intracellular domain (NICD).[1] This, in turn, suppresses the expression of downstream transcriptional targets HES1 and Hey1.[1][2][3] The inhibition of Notch1 signaling by this compound has been shown to facilitate autophagy-mediated growth inhibition.[1][2][3] In combination with chemotherapeutic agents, this compound enhances apoptosis by upregulating cleaved caspase-3, cleaved caspase-9, and PARP, while simultaneously inhibiting DNA repair pathways and suppressing epithelial-to-mesenchymal transition (EMT) regulators.[5][6]

Quantitative Data Summary

The efficacy of this compound has been quantified in various studies. The following tables summarize the key findings regarding its inhibitory concentration and molecular effects on TNBC cells.

Table 1: Inhibitory Concentration (IC50) of this compound on MDA-MB-231 Derived Cells

| Cell Population | 24-Hour IC50 | 48-Hour IC50 |

|---|---|---|

| ALDH+ (Cancer Stem Cell-like) | 770 nM | 443 nM |

| ALDH- (Bulk Cancer Cells) | 1.6 µM | 836 nM |

Data sourced from cell viability assays.[1]

Table 2: Summary of Molecular Effects of this compound Treatment

| Target / Process | Cell Line(s) | Treatment | Observed Effect |

|---|---|---|---|

| Notch1-NICD | MDA-MB-231 | This compound | Downregulation[1] |

| HES1 | MDA-MB-231 | This compound | Downregulation[1] |

| Hey1 | MDA-MB-231 | This compound | Downregulation[1] |

| Autophagy | MDA-MB-231 | This compound | Induction[1][2][3] |

| Cell Viability & Clonogenicity | MDA-MB-231, BT-549 | This compound + DXR | Significant Inhibition[5][6] |

| Cleaved Caspase-3 / -9 | MDA-MB-231, BT-549 | This compound + DXR | Upregulation[5][6] |

| PARP | MDA-MB-231, BT-549 | This compound + DXR | Upregulation[5][6] |

| EMT Regulators | MDA-MB-231, BT-549 | this compound + DXR | Suppression[5][6] |

Visualized Pathways and Workflows

References

- 1. Frontiers | A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth [frontiersin.org]

- 2. A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for ASR-490 In Vivo Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of ASR-490, a novel small molecule inhibitor of Notch1 signaling, in mouse xenograft models. The protocols are based on published studies demonstrating the anti-tumor efficacy of this compound in colorectal and breast cancer models.

Introduction

This compound is a derivative of the natural compound Withaferin A and has been identified as a potent and specific inhibitor of the Notch1 signaling pathway.[1][2] Dysregulation of the Notch1 pathway is implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention.[2][3] The following protocols detail the successful administration of this compound via intraperitoneal and oral routes in preclinical mouse models, providing a foundation for further efficacy and pharmacokinetic studies.

Data Presentation

Table 1: Summary of this compound In Vivo Dosing Regimens in Mice

| Parameter | Colorectal Cancer Model | Breast Cancer Stem Cell Model |

| Mouse Strain | Athymic nude (nu/nu) | Not specified, but likely immunocompromised |

| Tumor Model | HCT-116 Xenograft | ALDH+ and ALDH- Xenografts |

| This compound Dose | 5 mg/kg | 25 mg/kg |

| Administration Route | Intraperitoneal (i.p.) | Oral |

| Dosing Frequency | Thrice a week | Daily for 7 days, repeated for 4 weeks |

| Duration of Study | 4 weeks | 4 weeks |

| Vehicle | 1% DMSO | 0.1% DMSO in PBS |

| Reported Efficacy | Significant tumor growth inhibition | Abrogation of tumor growth |

| Reported Toxicity | MTD > 500 mg/kg; no apparent systemic toxicity | Non-toxic to healthy cells |

| Reference | [1][3] | [4] |

Mechanism of Action: Notch1 Signaling Inhibition

This compound exerts its anti-cancer effects by directly binding to and inhibiting the Notch1 receptor.[1][2] This prevents the downstream activation of key target genes involved in cell proliferation, survival, and epithelial-to-mesenchymal transition (EMT).

References

- 1. Frontiers | A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth [frontiersin.org]

- 2. frontiersin.org [frontiersin.org]

- 3. A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Assessing Notch1 Inhibition by ASR-490 via Western Blot

These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to assess the inhibitory effect of ASR-490 on Notch1 signaling using Western blotting. This compound is a small molecule inhibitor that has been shown to downregulate Notch1 expression, offering a potential therapeutic avenue in cancer biology.[1][2][3][4][5]

Introduction to this compound and Notch1 Signaling

Notch1 signaling is a critical pathway involved in cell proliferation, differentiation, and survival.[6][7][8] Its aberrant activation is implicated in various cancers.[2][3][5] this compound, a derivative of Withaferin A, has been identified as a potent inhibitor of Notch1.[1][2][3][4][5] It has been demonstrated to bind to the negative regulatory region (NRR) of Notch1, leading to the downregulation of the Notch1 intracellular domain (NICD), the active form of the receptor, and its downstream targets such as HES1 and Hey1.[1][6] Western blotting is a key immunological technique to qualitatively and semi-quantitatively measure the levels of these specific proteins, thereby providing evidence of this compound's inhibitory action.

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in cellular and in vivo models.

Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Treatment Duration | IC50 Value | Reference |

| HCT116 | Colorectal Cancer | MTT | 24 hours | 750 nM | [2][9] |

| HCT116 | Colorectal Cancer | MTT | 48 hours | 600 nM | [2][9] |

| SW620 | Colorectal Cancer | MTT | 24 hours | 1.2 µM | [2][9] |

| SW620 | Colorectal Cancer | MTT | 48 hours | 850 nM | [2][9] |

| ALDH+ BCSCs | Breast Cancer | MTT | - | nM concentrations | [1][6] |

| CD44+/CD24- BCSCs | Breast Cancer | MTT | - | nM concentrations | [1][6] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Xenograft | Dosage | Treatment Schedule | Outcome | Reference |

| BALB/c athymic nude mice | pCMV/HCT116 and Notch1/HCT116 | 5 mg/kg (i.p.) | Thrice a week for 4 weeks | Inhibited tumor growth | [3][4][5][9] |

Signaling Pathway and Experimental Workflow

To visualize the mechanism of this compound and the experimental procedure, the following diagrams are provided.

Detailed Experimental Protocol

This protocol outlines the steps to assess the effect of this compound on Notch1 and its downstream targets in cancer cell lines.

1. Cell Culture and this compound Treatment

-

Culture colorectal cancer cell lines (e.g., HCT116, SW620) or breast cancer stem cells in their recommended complete media.

-

Seed the cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 0.5, 1, 2 µM) or the IC50 concentration for the specific cell line for 24 to 48 hours.[2][9] A vehicle control (DMSO) should be run in parallel.

2. Cell Lysate Preparation [10][11][12]

-

After treatment, wash the cells twice with ice-cold PBS.

-

For adherent cells, add 100-500 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.[13]

-

Incubate the lysate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.[12]

-

Collect the supernatant containing the total protein and store it at -80°C or proceed to the next step.

3. Protein Quantification

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

4. Sample Preparation for SDS-PAGE

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add an equal volume of 2X Laemmli sample buffer to each lysate.

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.[13]

5. SDS-PAGE and Protein Transfer

-

Load 20-50 µg of total protein per lane into a polyacrylamide gel suitable for resolving high molecular weight proteins like Notch1 (~300 kDa for full-length, ~120 kDa for NTM/NICD).[7]

-

Include a pre-stained protein ladder to monitor migration and transfer efficiency.

-

Run the gel according to the manufacturer's recommendations.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11][13]

-

Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[11][13]

-

Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[11]

-

Wash the membrane again three times for 10 minutes each with TBST.

7. Detection and Analysis

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

Perform densitometric analysis of the protein bands using appropriate software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control.

Expected Outcomes

A successful experiment will demonstrate a dose-dependent decrease in the protein levels of the Notch1 intracellular domain (NICD) and its downstream targets, HES1 and Hey1, in this compound-treated cells compared to the vehicle-treated control cells.[1][14][15] This will provide strong evidence for the inhibitory effect of this compound on the Notch1 signaling pathway.

References

- 1. Frontiers | A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth [frontiersin.org]

- 2. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.psu.edu [pure.psu.edu]

- 4. researchgate.net [researchgate.net]

- 5. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Notch1 (D1E11) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 8. Notch Isoform Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]

- 11. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]